Methyl 3-methoxypyridazine-4-carboxylate
CAS No.: 614732-01-3
Cat. No.: VC8283125
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 614732-01-3 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | methyl 3-methoxypyridazine-4-carboxylate |
Standard InChI | InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-4-8-9-6/h3-4H,1-2H3 |
Standard InChI Key | OXGCYEWDLOOJHQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CN=N1)C(=O)OC |
Canonical SMILES | COC1=C(C=CN=N1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
Methyl 3-methoxypyridazine-4-carboxylate features a pyridazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,2-positions. The methoxy group (-OCH₃) is attached to the pyridazine ring at position 3, while the methyl ester (-COOCH₃) occupies position 4. Its systematic IUPAC name is methyl 3-methoxypyridazine-4-carboxylate, and its molecular formula is C₇H₈N₂O₃ (exact mass: 168.0535 g/mol) .
Table 1: Key Physicochemical Properties of Methyl 3-Methoxypyridazine-4-Carboxylate and Related Compounds
The absence of direct experimental data for the non-chlorinated pyridazine derivative necessitates extrapolation from structurally similar compounds. For instance, the chloro-substituted analog (CAS 1591827-16-5) exhibits a molecular weight of 202.6 g/mol and a density of 1.156 g/cm³, suggesting that the unsubstituted variant would possess marginally lower values due to the absence of chlorine .
Synthesis and Reaction Pathways
Synthetic Routes for Pyridazine Derivatives
While no explicit synthesis for methyl 3-methoxypyridazine-4-carboxylate is documented, multi-step protocols for analogous compounds provide a framework for its potential preparation. For example, methyl 6-chloro-3-methoxypyridazine-4-carboxylate is synthesized through sequential functionalization of the pyridazine ring, involving halogenation and esterification steps . Similarly, the pyridine-based derivative (CAS 59786-32-2) is synthesized via a three-step process:
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Hydrolysis and acid treatment: Reaction with 10% hydrochloric acid at 90°C for 5 hours (62% yield) .
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Esterification: Treatment with hydrogen chloride in methanol at ambient temperature (55% yield) .
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Nitrosation: Use of isopentyl nitrite in dimethylformamide at 65°C (30% yield) .
These methods highlight the importance of protecting group strategies and regioselective substitutions in constructing methoxy-carboxylate pyridazine systems.
Challenges in Pyridazine Functionalization
Physicochemical and Spectroscopic Characteristics
Stability and Solubility
The chloro-substituted analog (CAS 1591827-16-5) exhibits limited aqueous solubility, necessitating dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stock solutions are typically stored at -80°C to prevent degradation, with recommended use within six months . These observations suggest that methyl 3-methoxypyridazine-4-carboxylate may share similar stability profiles, requiring careful handling under inert atmospheres.
Spectroscopic Data
Although specific spectral data for the target compound are unavailable, related structures provide reference points:
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹ for the ester), C-O-C asymmetric stretch (~1250 cm⁻¹ for methoxy), and aromatic C-N vibrations (~1600 cm⁻¹) .
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NMR Spectroscopy: The pyridazine ring protons typically resonate between δ 7.5–9.0 ppm in ¹H NMR, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
Applications in Pharmaceutical Research
Role in Drug Discovery
Pyridazine carboxylates are prized in medicinal chemistry for their ability to modulate enzyme activity and interact with biological targets. For example, methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) serves as a precursor to kinase inhibitors, underscoring the pharmacological relevance of this scaffold . Although direct evidence for methyl 3-methoxypyridazine-4-carboxylate is lacking, its structural similarity to AMPK activators described in suggests potential utility in metabolic disorder therapeutics.
Table 2: Comparative Bioactivity of Pyridazine Derivatives
Agricultural and Material Science Applications
Methoxy and ester functionalities enhance soil mobility and bioavailability, making such compounds candidates for herbicide development. Additionally, their aromatic systems could contribute to materials science applications, such as organic semiconductors or metal-organic frameworks (MOFs) .
Future Directions and Research Gaps
Synthetic Optimization
Current yields for multi-step syntheses (30–62%) are suboptimal for large-scale production. Future work should explore catalytic methods, such as flow chemistry or enzyme-mediated reactions, to improve efficiency.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacokinetic and pharmacodynamic properties. Priority targets include metabolic enzymes (e.g., AMPK) and oncology-related kinases .
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